N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-12(18)5-4-6-13(11)19-15(22)10-24-16-9-17(23)21-8-3-2-7-14(21)20-16/h2-9H,10H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUXHSZLOJCAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=CC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a compound of significant interest due to its potential therapeutic applications. Its structure incorporates a pyridopyrimidine moiety, which is known for various biological activities, particularly in inhibiting key enzymes involved in cellular processes.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₆ClN₃O₃
- Molecular Weight : 357.8 g/mol
- CAS Number : 1105251-37-3
The biological activity of this compound primarily stems from its interaction with dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism and DNA synthesis. Inhibition of DHFR can lead to reduced cellular proliferation, making it a target for anti-cancer and anti-parasitic therapies.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that related pyridopyrimidine derivatives can inhibit tumor growth in various cancer models, including melanoma and urothelial cancer. The mechanism involves the blockade of DHFR, leading to decreased nucleotide synthesis and cell cycle arrest.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against several pathogens. Its efficacy against bacterial strains has been documented, suggesting potential use in treating infections.
Case Studies and Research Findings
- Study on Antitumor Effects : A study conducted on a rat model of carcinosarcoma demonstrated that similar compounds significantly inhibited tumor growth compared to control groups. The mechanism was attributed to DHFR inhibition, which resulted in reduced levels of tetrahydrofolate necessary for DNA synthesis .
- Antimicrobial Testing : In vitro studies have shown that this compound exhibits activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClN₃O₃ |
| Molecular Weight | 357.8 g/mol |
| CAS Number | 1105251-37-3 |
| Target Enzyme | Dihydrofolate Reductase (DHFR) |
| Anticancer Activity | Yes |
| Antimicrobial Activity | Yes |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compounds sharing the pyrido[1,2-a]pyrimidin-4-one core but differing in substituents include:
- ZINC33268577 (3-bromo-N-[4-methyl-3-[(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]benzamide): Retains the 4-oxo-pyridopyrimidine core but replaces the acetamide bridge with a benzamide group. This modification increases molecular weight (MW: ~500 g/mol vs. target compound’s ~400 g/mol) and reduces hydrogen bond (H-bond) acceptors (5 vs.
- 3-fluoro-5-[4-oxo-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-2-yl]benzonitrile : Introduces a piperazine ring and fluorobenzonitrile group, enhancing polarity and metabolic stability. The fluorine atom may improve bioavailability compared to the target’s chloro-methylphenyl group .
Acetamide Linker Variations
- ZINC1162830 (2-(2-chlorophenoxy)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]acetamide): Replaces the pyridopyrimidinone core with an isoindole-dione system. Despite a similar acetamide linker, the lack of the 4-oxo-pyridopyrimidine core reduces shape similarity (Shape Tanimoto: 0.736 vs. ZINC33268577’s 0.803) and alters H-bond interactions (5 acceptors vs. 6 in the target) .
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide: Substitutes the oxygen bridge with a thioether and replaces pyridopyrimidinone with a dihydropyrimidinone ring.
Substituent Effects on Pharmacokinetics
- N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide : Features a 1,2,4-oxadiazole ring and dual chlorine substituents. The oxadiazole enhances metabolic resistance, while the 4-methoxy group increases solubility compared to the target’s 2-methyl group .
- 5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione: Adds an imidazolidinedione group, introducing additional H-bond donors (NH groups) and rigidifying the structure, which may reduce rotatable bonds (3 vs. 5 in the target) and improve target selectivity .
Structural and Physicochemical Data Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s acetamide linker can be synthesized via hydrolysis of ester precursors (e.g., [(4-Oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy]acetic acid), as demonstrated in .
- ADMET Considerations : Chlorine and methyl groups in the target compound likely enhance lipophilicity (clogP ~3.5), while analogs with piperazine or fluorine substituents () may exhibit improved aqueous solubility and metabolic stability .
Preparation Methods
Amidation of 3-Chloro-2-Methylaniline
Procedure :
3-Chloro-2-methylaniline (10.0 g, 63.7 mmol) is dissolved in anhydrous dichloromethane (150 mL) under nitrogen. Chloroacetyl chloride (6.1 mL, 76.4 mmol) is added dropwise at 0°C, followed by triethylamine (13.3 mL, 95.5 mmol). The reaction is stirred at 20°C for 12 h, washed with 0.1 M HCl (2 × 50 mL) and brine, then dried over Na₂SO₄. Evaporation yields 2-chloro-N-(3-chloro-2-methylphenyl)acetamide as a white solid (12.4 g, 89%).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89% |
| Purity (HPLC) | 97.2% |
| Melting Point | 112–114°C |
| IR (KBr) | 3280 (N-H), 1665 (C=O) |
Construction of the Pyrido[1,2-a]Pyrimidin-4-One Core
Cyclocondensation of 2-Aminonicotinonitrile Derivatives
Method :
2-Amino-6-(4-methoxyphenyl)nicotinonitrile (5.0 g, 21.2 mmol) reacts with N,N-dimethyl-N'-(4-methoxyphenyl)formimidamide (4.7 g, 25.4 mmol) in ethanol (100 mL) at reflux for 8 h. The precipitate is filtered and recrystallized from ethanol to afford 4-methoxy-2-((4-methoxyphenyl)amino)pyrido[1,2-a]pyrimidin-4-one (4.8 g, 86%).
Optimization Insights :
- Solvent : Ethanol > DMF due to easier product isolation.
- Catalyst : No catalyst required; reaction proceeds via thermally induced cyclization.
Etherification and Final Coupling
Mitsunobu Reaction for Ether Linkage
Protocol :
2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (2.0 g, 10.5 mmol), 2-chloro-N-(3-chloro-2-methylphenyl)acetamide (2.6 g, 11.5 mmol), triphenylphosphine (3.3 g, 12.6 mmol), and diethyl azodicarboxylate (2.2 mL, 12.6 mmol) are combined in THF (50 mL) at 0°C. After stirring at 20°C for 24 h, the mixture is concentrated and purified via silica gel chromatography (hexane/EtOAc 3:1) to yield the title compound (3.1 g, 78%).
Critical Parameters :
- Temperature : Reactions at >25°C lead to azodicarboxylate decomposition.
- Molar Ratio : 1:1.1 (pyridopyrimidine:acetamide) minimizes dimerization.
Alternative Synthetic Routes
One-Pot Cyclization-Etherification
A novel method condenses 2-amino-6-chloronicotinic acid with 3-chloro-2-methylphenyl isocyanate in the presence of K₂CO₃ and 18-crown-6 in DMF at 100°C for 6 h. This single-step approach achieves 68% yield but requires stringent moisture control.
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (d, J = 6.8 Hz, 1H, pyrimidine-H), 8.15 (s, 1H, NH), 7.92 (d, J = 8.0 Hz, 1H, aryl-H), 7.45 (dd, J = 8.0, 1.6 Hz, 1H, aryl-H), 7.32 (d, J = 1.6 Hz, 1H, aryl-H), 6.98 (t, J = 7.2 Hz, 1H, pyridine-H), 4.85 (s, 2H, OCH₂CO), 2.41 (s, 3H, CH₃), 2.12 (s, 3H, pyridine-CH₃).
HRMS (ESI) : Calcd for C₁₇H₁₄Cl₂N₃O₃ [M+H]⁺: 394.0352; Found: 394.0349.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
